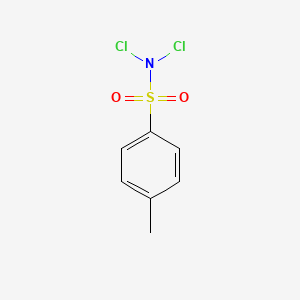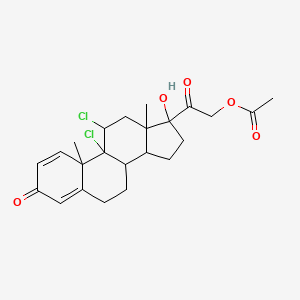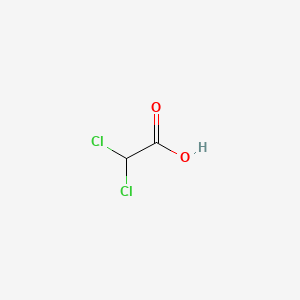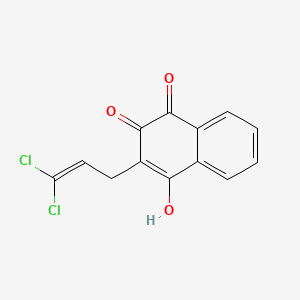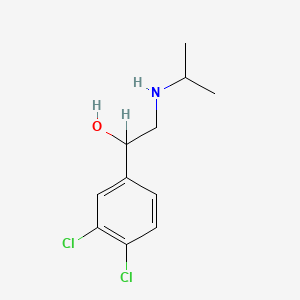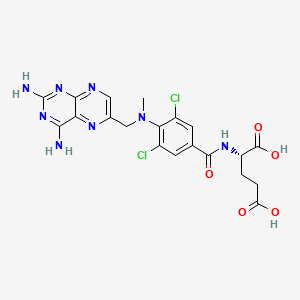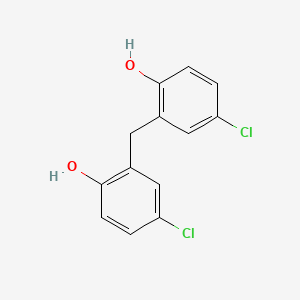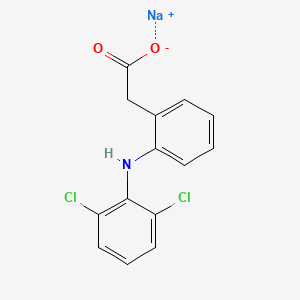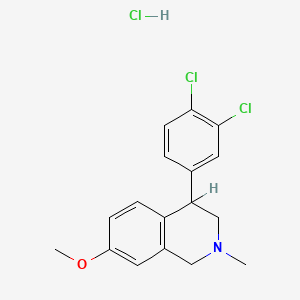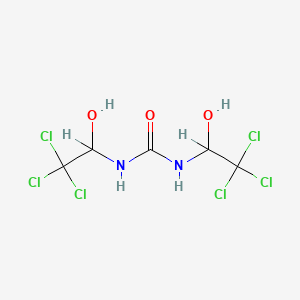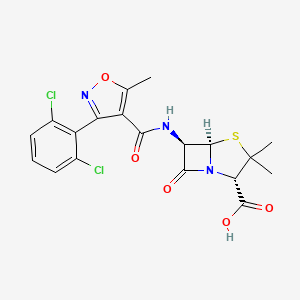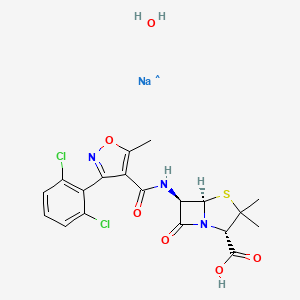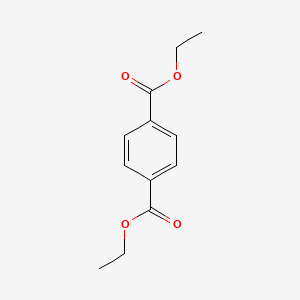
Diethyl terephthalate
Descripción general
Descripción
Diethyl Terephthalate is a diester compound formed from terephthalic acid . It is used in the production of polyesters .
Synthesis Analysis
Diethyl Terephthalate can be synthesized via a greener solventless route. This involves a one-pot heterogeneous Lewis acid catalyzed Diels–Alder addition and dehydration of 2,5-furandicarboxylic acid diethyl ester with ethylene .Molecular Structure Analysis
The molecular formula of Diethyl Terephthalate is C12H14O4 . It is a white to almost white powder or crystal .Chemical Reactions Analysis
The polycondensation reaction of Diethyl Terephthalate exhibits similar energy barriers to the catalyst-free condition . The presence of FDCA units in the backbone almost doubled the PET conversion and monomer yield .Physical And Chemical Properties Analysis
Diethyl Terephthalate is a white to almost white powder or crystal . It has a melting point of 43.0 to 47.0 °C .Aplicaciones Científicas De Investigación
1. Polymerization and Depolymerization Kinetics
- Application Summary: Diethyl terephthalate is used in the copolymerization of Poly (ethylene terephthalate) (PET) with a bio-based co-monomer, 2,5-furandicarboxylic acid (FDCA), to produce the copolyester (PETF). This process is aimed at improving the carbon footprint of PET by synthesizing it from bio-based feedstocks .
- Methods of Application: The esterification reaction kinetics and the depolymerization kinetics (via alkaline hydrolysis) of the copolyester PETF are influenced by the multifunction of FDCA. NMR spectroscopy and titrimetric studies are used to reveal that copolymerization of PET with different levels of FDCA improves the esterification reaction kinetics by enhancing the solubility of monomers .
- Results or Outcomes: The presence of FDCA units in the backbone almost doubled the PET conversion and monomer yield. This demonstrates that FDCA facilitates the esterification, as well as depolymerization of PET, and potentially enables reduction of reaction temperatures or shortened reaction times to improve the carbon footprint of the PET synthesis and depolymerization process .
2. Chemical Depolymerization of Waste PET
- Application Summary: Diethyl terephthalate is used in the chemical depolymerization of waste PET. This method is significant for solving environmental problems and reducing the plastic industry’s dependence on petrochemical resources .
- Methods of Application: The chemical recycling method involves transforming waste PET into a monomer/oligomer to produce new materials. This is an application in various fields, including the food and beverage industry, packaging, and textile applications .
- Results or Outcomes: The chemical depolymerization methods of waste PET, the types of alcoholysis catalysts with the greatest possibility of industrialization, and the high-value application research of chemical recovery products are reviewed. This promotes the recycling and high-value utilization of waste PET .
3. Biodegradation of Diethyl Terephthalate
- Application Summary: Diethyl terephthalate is used in the study of biodegradation by a novel identified degrader, Delftia sp. WL‐3. This research is significant for the bioremediation of environments contaminated with Polyethylene terephthalate or diethyl terephthalate .
- Methods of Application: The newly isolated strain WL‐3, identified as belonging to the genus Delftia, was found to be able to degrade 94% of 5 g l −1 of DET and utilize it as the sole carbon source for growth within 7 days .
- Results or Outcomes: The biochemical pathway of DET degradation by strain WL‐3 was proposed based on the identified degradation intermediates. DET is first transformed into terephthalic acid (TPA) by the hydrolysis of two ester bonds, which is subsequently converted to protocatechuic acid (PCA) and further mineralized .
4. Polyethylene Terephthalate Hydrolases
- Application Summary: Diethyl terephthalate is used in the study of Polyethylene Terephthalate (PET) hydrolases. These enzymes are capable of cleaving the ester linkages in the amorphous domain of PET, enabling the bioremediation of PET .
- Methods of Application: Potential PET hydrolases are screened from databases containing genomes of healthy human gut bacteria. Their hydrolytic activity is verified and their impacts on cell viability and cytokine expression levels in macrophages are explored .
- Results or Outcomes: The study reveals the metabolic mechanism of diethyl terephthalate biodegradation .
5. Improved Polymerization and Depolymerization Kinetics
- Application Summary: Diethyl terephthalate is used in the copolymerization of Poly (ethylene terephthalate) (PET) with a bio-based co-monomer, 2,5-furandicarboxylic acid (FDCA), to produce the copolyester (PETF). This process is aimed at improving the carbon footprint of PET by synthesizing it from bio-based feedstocks .
- Methods of Application: The esterification reaction kinetics and the depolymerization kinetics (via alkaline hydrolysis) of the copolyester PETF are influenced by the multifunction of FDCA. NMR spectroscopy and titrimetric studies are used to reveal that copolymerization of PET with different levels of FDCA improves the esterification reaction kinetics by enhancing the solubility of monomers .
- Results or Outcomes: The presence of FDCA units in the backbone almost doubled the PET conversion and monomer yield. This demonstrates that FDCA facilitates the esterification, as well as depolymerization of PET, and potentially enables reduction of reaction temperatures or shortened reaction times to improve the carbon footprint of the PET synthesis and depolymerization process .
6. Hydrolytic Decomposition of PET
- Application Summary: Diethyl terephthalate is used in the hydrolytic decomposition of PET for producing starting monomers. This method is significant for solving environmental problems and reducing the plastic industry’s dependence on petrochemical resources .
- Methods of Application: The chemical recycling method involves transforming waste PET into a monomer/oligomer to produce new materials. This is an application in various fields, including the food and beverage industry, packaging, and textile applications .
- Results or Outcomes: The hydrolytic decomposition methods of waste PET, the types of alcoholysis catalysts with the greatest possibility of industrialization, and the high-value application research of chemical recovery products are reviewed. This promotes the recycling and high-value utilization of waste PET .
Safety And Hazards
Direcciones Futuras
There is a growing interest in recycling Diethyl Terephthalate into value-added products for sustainable coating solutions . The future directions include using these recycled products in a sustainable and economically feasible way, so that this can reduce the carbon footprint significantly and help in achieving a closed-loop circular economy .
Propiedades
IUPAC Name |
diethyl benzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-15-11(13)9-5-7-10(8-6-9)12(14)16-4-2/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIHPYYWNBVMID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060909 | |
| Record name | Diethyl terephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl terephthalate | |
CAS RN |
636-09-9 | |
| Record name | Diethyl terephthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=636-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl terephthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIETHYL TEREPHTHALATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68816 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Benzenedicarboxylic acid, 1,4-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethyl terephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl terephthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.227 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL TEREPHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N97X85L3CD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

